

A Technical Guide to Methyl 2-Methylpropanoate (CAS: 547-63-7)

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Compound of Interest

Compound Name: 2-Methylpropanoate

Cat. No.: B1197409

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Abstract

This document provides a comprehensive technical overview of Methyl **2-methylpropanoate** (also known as Methyl Isobutyrate), a significant ester in various scientific and industrial domains. It details the compound's physicochemical properties, outlines standardized protocols for its synthesis and analysis, and explores its known biological activities and applications. The information is curated to support professionals in research, quality control, and development by providing reliable data and methodologies.

Physicochemical Properties

Methyl **2-methylpropanoate** is a colorless liquid recognized by its characteristic fruity odor, reminiscent of apples or apricots^[1]. Its fundamental properties are critical for its application as a solvent, fragrance, and chemical intermediate^{[2][3]}. All quantitative data are summarized in Table 1.

Property	Value	Units	Source(s)
CAS Number	547-63-7	N/A	[1] [2] [4]
Molecular Formula	C ₅ H ₁₀ O ₂	N/A	[1] [2] [5]
Molecular Weight	102.13	g·mol ⁻¹	[1] [2] [5]
Appearance	Colorless Liquid	N/A	[1] [2] [5]
Density	0.891 (@ 25 °C)	g·mL ⁻¹	[1]
Melting Point	-85 to -84	°C	[1] [6]
Boiling Point	90 (@ 760 mmHg)	°C	[1] [6]
Flash Point	3.33	°C	[6]
Refractive Index	1.384 (@ 20 °C)	n ₂₀ /D	[1] [6]
Solubility in Water	Slightly soluble	N/A	[1]
Solubility in Solvents	Miscible with alcohol	N/A	[1]
Odor	Fruity, apple-like	N/A	[1]

Synthesis and Analytical Protocols

Experimental Protocol: Fischer Esterification Synthesis

Methyl **2-methylpropanoate** is commonly synthesized via the Fischer esterification of isobutyric acid with methanol, using a strong acid catalyst.[\[1\]](#)[\[7\]](#)[\[8\]](#). This reversible reaction is typically driven to completion by using an excess of the alcohol reactant[\[7\]](#)[\[8\]](#).

Objective: To synthesize Methyl **2-methylpropanoate** from isobutyric acid and methanol.

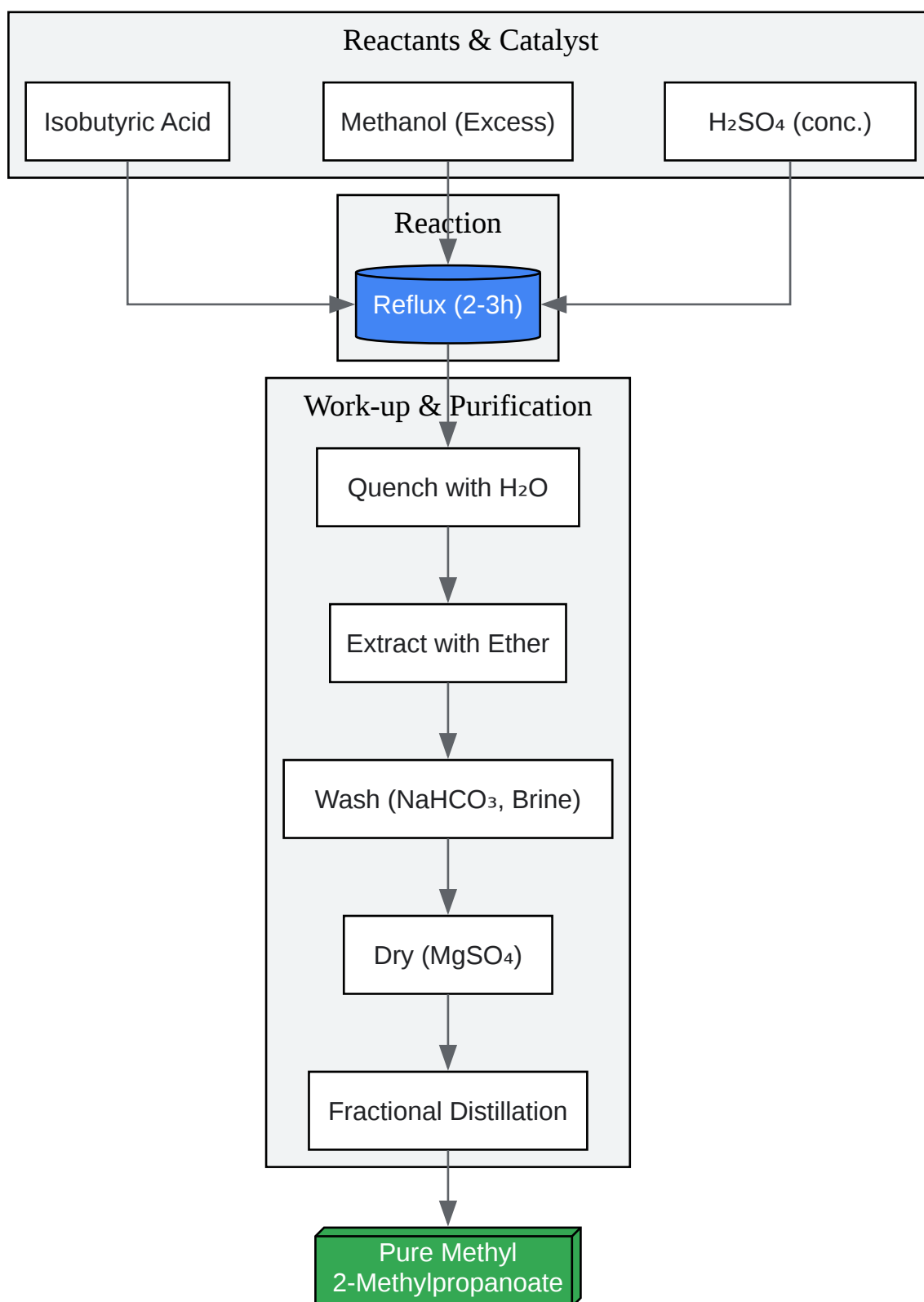
Materials:

- Isobutyric acid (1.0 mol)
- Methanol (3.0 mol, excess)
- Concentrated Sulfuric Acid (H₂SO₄, ~5 mL, catalyst)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diethyl ether or Ethyl acetate (for extraction)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask, combine isobutyric acid and methanol. Place the flask in an ice-water bath.
- **Catalyst Addition:** Slowly and cautiously add concentrated sulfuric acid to the chilled mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 65-75 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up & Neutralization:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 200 mL of cold water. Add 100 mL of diethyl ether, shake, and separate the layers.
- **Washing:** Wash the organic layer sequentially with 100 mL of saturated NaHCO_3 solution (caution: CO_2 evolution) until the aqueous layer is neutral or basic, followed by 100 mL of brine.
- **Drying and Filtration:** Dry the separated organic layer over anhydrous MgSO_4 , then filter to remove the drying agent.
- **Purification:** Remove the solvent (diethyl ether) using a rotary evaporator. The resulting crude ester can be purified by fractional distillation, collecting the fraction boiling at approximately 90 °C^[1].



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Fig. 1: Fischer esterification synthesis and purification workflow.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile esters like Methyl **2-methylpropanoate**.

Objective: To identify and quantify Methyl **2-methylpropanoate** in a sample matrix.

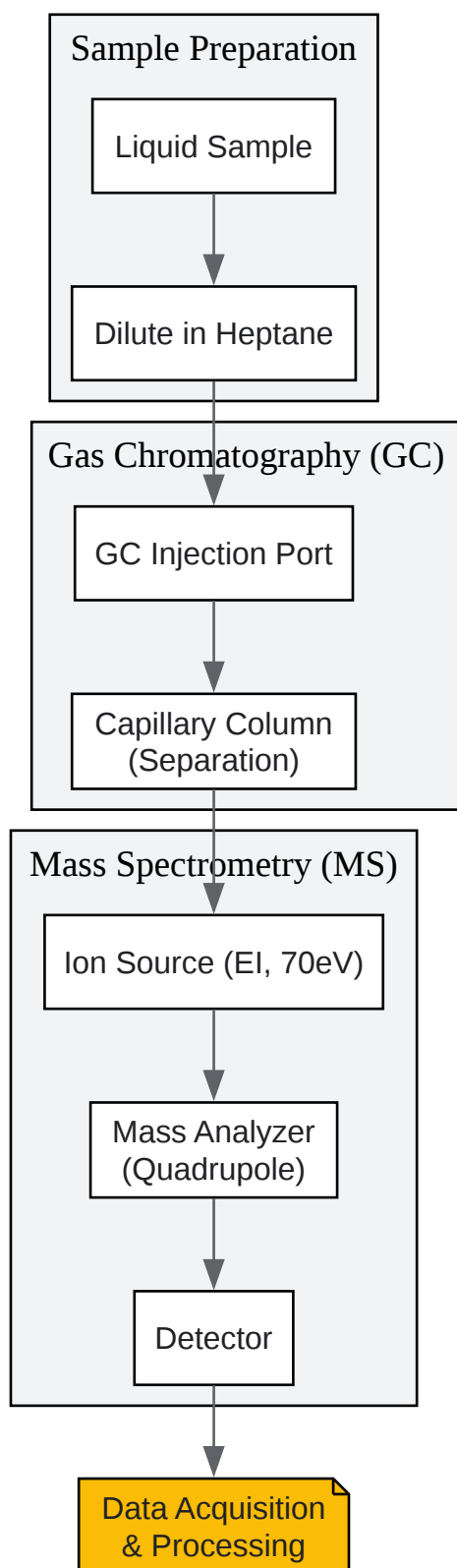
Instrumentation & Consumables:

- Gas Chromatograph with Mass Spectrometer detector (e.g., Agilent 7890A GC with 5975C MSD)[9].
- Capillary Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium, high purity.
- Sample Solvent: Hexane or Heptane.

Procedure:

- Sample Preparation: Dilute the sample containing the analyte in the chosen solvent to a final concentration within the instrument's linear range (e.g., 1-100 ppm).
- GC-MS Method Setup:
 - Injector: 220 °C, Split ratio 10:1, Injection volume 1.0 µL.
 - Oven Program: Initial temperature 70 °C, hold for 2 min, then ramp at 5 °C/min to 240 °C, hold for 5 min.
 - Carrier Gas Flow: 1.0 mL/min (constant flow).
 - MS Transfer Line: 240 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV, temperature 230 °C[9].
 - Mass Analyzer: Quadrupole temperature 150 °C, Scan range m/z 40-250.

- Data Acquisition: Inject the prepared sample and acquire data.
- Data Analysis: Identify the Methyl **2-methylpropanoate** peak by its characteristic retention time and mass spectrum. The key mass fragments for identification are m/z 43 (base peak), 71, 41, 59, and the molecular ion at 102 (if visible)[10]. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from pure standards.



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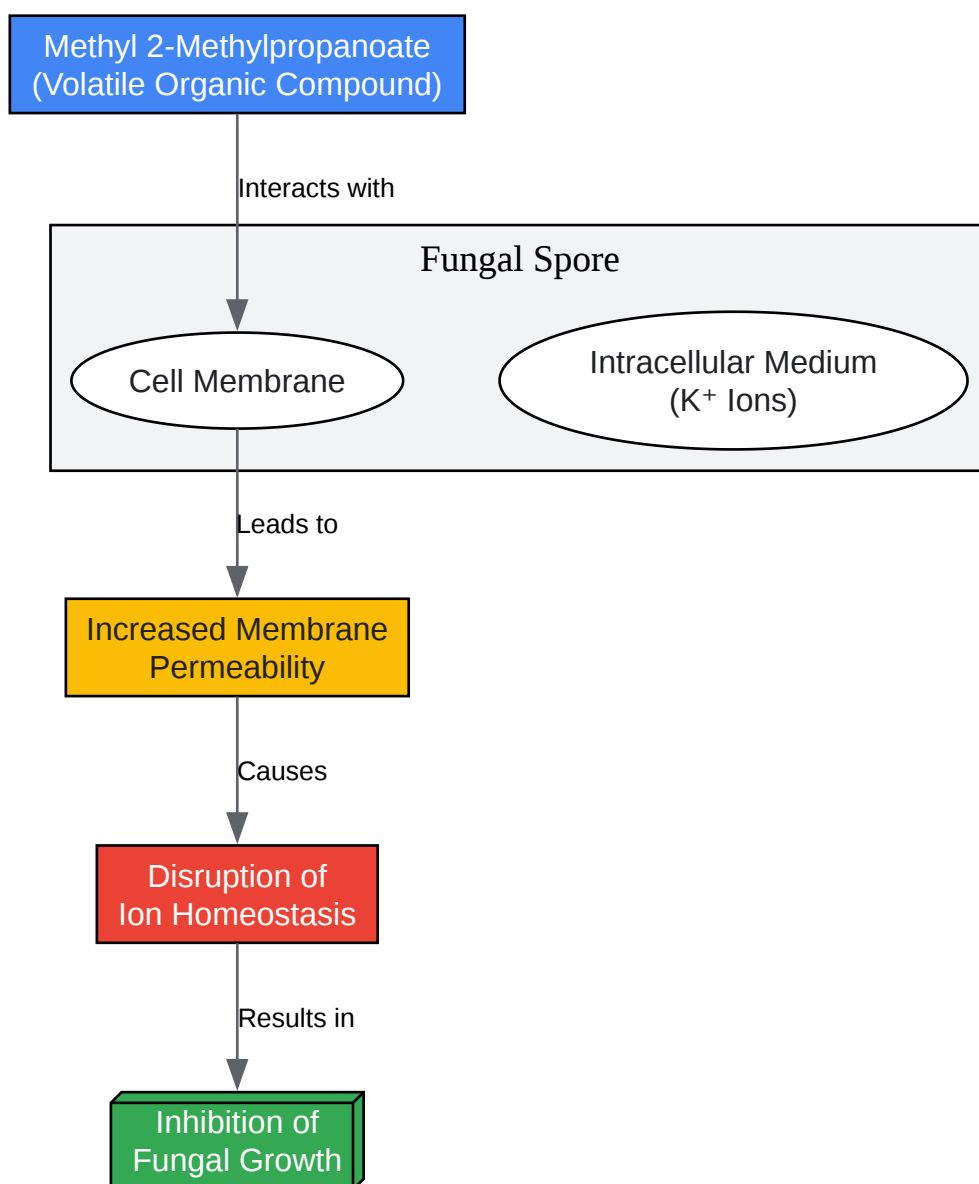
Fig. 2: General workflow for the analysis of Methyl **2-methylpropanoate** via GC-MS.

Biological Activity and Applications

While primarily used as a solvent and fragrance, Methyl **2-methylpropanoate** is not inert. It is a known metabolite in yeast and has been identified in various fruits[10]. Its presence in certain foods suggests it could serve as a potential biomarker for consumption[11].

Antifungal Mechanism of Action

Recent research has highlighted the antifungal properties of Methyl **2-methylpropanoate** against common barley pathogens, *Fusarium culmorum* and *Cochliobolus sativus*[12]. The compound demonstrates significant growth inhibition in both direct contact and vapor phases[12]. The proposed mechanism of action involves disruption of the fungal cell membrane. Studies indicate that the molecule increases membrane permeability in pathogenic spores, which is believed to impair critical cellular functions such as ion homeostasis, leading to a fungistatic or fungicidal effect depending on the concentration[12].



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Fig. 3: Proposed antifungal mechanism of Methyl **2-methylpropanoate**.

Applications in Research and Development

- Flavor and Fragrance Science: Serves as a reference standard for analytical studies and as a component in synthetic aroma formulations[3].
- Organic Synthesis: Acts as a chemical intermediate and building block. The ester can be hydrolyzed to isobutyric acid or used as a precursor for amides and other derivatives[3].

- Metabolomics: As a metabolite found in *Saccharomyces cerevisiae*, it is relevant in studies of yeast metabolism[10]. It may also be used as a biomarker for the consumption of fruits like pineapple and berries[11].

Safety and Handling

Methyl **2-methylpropanoate** is a highly flammable liquid and vapor[1][6]. It is classified as an irritant to the eyes, respiratory system, and skin[1][6].

- Hazard Statements: R11 (Highly Flammable), R36/37/38 (Irritating to eyes, respiratory system and skin)[1].
- Precautionary Statements: S16 (Keep away from sources of ignition), S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[1][6].
- Incompatibilities: Strong oxidizing agents, acids, and bases[5].
- Fire Extinguishing Media: Dry powder, carbon dioxide, chemical foam, or dry sand[1][5].

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